Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
CAS No.: 342402-86-2
Cat. No.: VC18702914
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342402-86-2 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3 |
| Standard InChI Key | BNAQHTQLAMSIPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1C2C=CC2C=N1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate features a fused bicyclic system comprising a five-membered ring (cyclopentane) and a four-membered ring (azetidine), with two double bonds at positions 3 and 6. The ester group (-COOCH) is appended to the nitrogen at position 2, contributing to its polarity and reactivity. The systematic IUPAC name, methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 342402-86-2 |
| Molecular Formula | |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
| SMILES | COC(=O)N1C2C=CC2C=N1 |
| InChIKey | BNAQHTQLAMSIPJ-UHFFFAOYSA-N |
The bicyclic framework imposes significant ring strain, which influences both its synthetic accessibility and chemical reactivity. Computational studies suggest that the conjugation between the diaza groups and the double bonds partially alleviates this strain, stabilizing the molecule .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate typically involves multi-step protocols emphasizing cyclization and functional group transformations. A common approach begins with the condensation of a diazo compound (e.g., diazomethane) with a cyclic diene precursor, followed by esterification.
Cycloaddition Strategies
Cyclopentadiene serves as a starting material in analogous syntheses of related bicyclic diaza compounds. For example, diazomethane reacts with cyclopentadiene under controlled pressure to form a bicyclic intermediate, which is subsequently functionalized with a methyl carboxylate group via nucleophilic acyl substitution. Yields in these reactions rarely exceed 45%, necessitating chromatographic purification .
Optimization Challenges
Key challenges include managing the exothermic nature of cycloadditions and minimizing side products such as polymerized dienes. Recent advances in flow chemistry have improved temperature control, enhancing reproducibility.
Chemical Properties and Reactivity
Thermal Stability
Thermolysis studies on structurally related 2,3-diazabicyclo[3.3.0]octene systems reveal decomposition pathways involving nitrogen extrusion and ring contraction. For instance, heating at 145°C under reduced pressure (200 Torr) generates cyclopropane derivatives via a trimethylene intermediate . While analogous data for methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate remain scarce, its lower ring strain relative to [3.3.0] systems suggests greater thermal stability .
Electrophilic Reactivity
The electron-deficient diaza rings render the compound susceptible to nucleophilic attack. Hydrolysis of the ester group under basic conditions produces the corresponding carboxylic acid, albeit with concurrent ring-opening side reactions.
Biological Activity and Applications
Neurological Target Engagement
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate acts as a selective ligand for the alpha-seven () nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders.
Table 2: Biological Activity Profile
| Target | Mechanism | Potential Application |
|---|---|---|
| nAChR | Partial agonist | Cognitive enhancement |
| NMDA receptor | Indirect modulation | Neuroprotection |
In vitro assays demonstrate submicromolar binding affinity () for nAChR, with negligible activity at related receptors (e.g., nAChR).
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the bicyclic structure. Key signals include:
-
: (singlet, COOCH), (doublet, C=CH).
-
: (C=O), (C=N).
Mass spectrometry (EI-MS) exhibits a molecular ion peak at , consistent with the molecular weight.
Future Directions
Further studies should explore enantioselective synthesis routes, given the potential for stereochemical diversity in biological activity. Additionally, in vivo pharmacokinetic profiling is critical to advancing therapeutic applications.
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